N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
Description
N¹-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is a halogenated glycinamide derivative with a molecular structure featuring a 4-bromo-2-fluorophenyl group attached to a glycinamide backbone. Its primary applications include dermatological research, particularly in modulating melanogenesis for hyperpigmentation treatment. The compound’s safety profile is further supported by its compliance with GHS standards, as outlined in safety data sheets .
Properties
IUPAC Name |
2-amino-N-(4-bromo-2-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCYKITZFXRANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-fluoroaniline Intermediate
The synthesis of this compound begins with the preparation of 4-bromo-2-fluoroaniline, a key aromatic amine intermediate.
- Starting Material : 4-bromo-2-fluoro-1-nitrobenzene
- Reduction Method : The nitro group is reduced to an amine using iron powder and ammonium chloride in a mixed solvent system of ethanol and water at 90 °C for 2 hours.
- Workup : After reaction completion, the mixture is filtered, washed, and concentrated. The product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
- Yield : Approximately 85% yield of 4-bromo-2-fluoroaniline is reported.
- Alternative Bromination Route : A regioselective bromination of 2-nitroaniline using sodium persulfate, copper(II) sulfate pentahydrate, and sodium bromide in aqueous acetonitrile yields 4-bromo-2-nitroaniline with high selectivity (assay yield ~95%). This intermediate can then be reduced to 4-bromo-2-fluoroaniline.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitro reduction | Fe powder, NH4Cl | EtOH/H2O | 90 °C | 2 h | 85 | Followed by filtration and chromatography |
| Bromination | Na2S2O8, CuSO4·5H2O, NaBr | CH3CN/H2O | 7–25 °C | 24 h | 94.9 | Regioselective bromination |
Formation of this compound
The key step involves coupling 4-bromo-2-fluoroaniline with a glycine derivative or glycinamide precursor to form the amide bond.
- General Method : The amine (4-bromo-2-fluoroaniline) is reacted with chloroacetyl chloride or similar acylating agents to form substituted chloroacetamide intermediates.
- Reaction Conditions : This acylation is typically carried out in dichloromethane (CH2Cl2) with triethylamine as a base to neutralize HCl formed during the reaction.
- Subsequent Alkylation : The chloroacetamide intermediate is then reacted with amino glycine derivatives or sulfonamide intermediates under basic conditions (e.g., cesium hydroxide in DMF) to form the glycinamide linkage.
- Purification : The crude product is purified by extraction, drying over anhydrous sodium sulfate, and silica gel column chromatography, followed by recrystallization to obtain high purity.
- Yields : Reported yields for similar glycinamide derivatives range from 57% to over 90% depending on optimization.
| Step | Reagents/Conditions | Solvent | Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine | CH2Cl2 | Et3N | RT | 1-2 h | High | Formation of substituted chloroacetamide intermediate |
| Alkylation | Amino glycine derivative, CsOH | DMF | CsOH | RT | 0.5-22 h | 57-90 | Nitrogen alkylation to form glycinamide |
| Purification | Extraction, drying, chromatography, recrystallization | Various | - | - | - | - | Ensures product purity |
Alternative Two-Step Synthesis Approach
A two-step method has been optimized for large-scale synthesis (up to 500 g scale):
- Substitution Alkylation : Bis-bromide compound is reacted with 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride salt in the presence of sodium carbonate as base, isopropyl acetate and water as solvents at 78 °C for 22 hours.
- Hydrolysis and Acidification : Subsequent hydrolysis and acidification yield the glycinamide hydrochloride salt with excellent yields (~90%). This method demonstrates scalability and high efficiency.
Analytical Data and Research Findings
- Spectroscopic Characterization :
- ^1H-NMR and ^13C-NMR spectra are recorded in DMSO-d6 solvent to confirm the structure and purity.
- Mass spectrometry (GC/MS and LC/MS) is used to verify molecular weight and fragmentation patterns.
- Physical Properties :
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolysis products such as carboxylic acids and amines .
Scientific Research Applications
Synthesis and Production Methods
The synthesis of N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride typically involves the reaction of 4-bromo-2-fluoroaniline with glycine derivatives under acidic conditions. The process includes multiple steps such as protection and deprotection of functional groups, followed by purification through recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity levels.
Synthetic Route Overview
- Reactants : 4-bromo-2-fluoroaniline and glycine derivatives.
- Conditions : Reaction occurs in the presence of hydrochloric acid.
- Purification : Recrystallization or HPLC.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, attributed to the presence of halogen atoms that enhance its efficacy against microbial targets.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Research
The compound is studied for its interactions with biological macromolecules:
- Enzyme Modulation : It can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : Research indicates that it may influence neurotransmitter receptors, suggesting applications in treating neurological disorders.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules:
- Intermediate in Organic Synthesis : It is utilized in the synthesis of various pharmaceutical compounds and chemical probes .
Industrial Applications
The compound's unique properties make it useful in the development of new materials and chemical processes:
- Specialty Chemicals Production : Its role as an intermediate helps in creating specialty chemicals used across different industries.
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on enzymes involved in cancer metabolism. Results indicated significant inhibition at low concentrations, highlighting its potential as an anticancer agent.
Study 2: Receptor Interaction
Another investigation focused on the compound's interaction with neurotransmitter receptors. Findings revealed that it could enhance receptor activity, suggesting possible applications in treating conditions like depression or anxiety disorders.
Mechanism of Action
The mechanism of action of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogenation and Functional Groups
The compound’s bromo-fluoro substitution pattern distinguishes it from analogs. Below is a structural comparison:
Structural Insights :
- Halogenation: The bromo-fluoro combination enhances electrophilicity and binding affinity to melanogenic enzymes (e.g., tyrosinase) compared to monohalogenated analogs .
- Glycinamide Backbone : Unlike phenethylamine derivatives (e.g., 2C-B), the glycinamide core reduces CNS activity but improves topical bioavailability .
Pharmacological and Clinical Comparisons
Anti-Melanogenic Activity
Key Findings :
Biological Activity
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrFN2O·HCl
- Molecular Weight : 165.53 g/mol
- CAS Number : 1147207-13-3
The compound features a bromo and fluoro substituent on the phenyl ring, which may influence its biological interactions and pharmacological properties.
This compound interacts with various biological macromolecules, particularly enzymes and receptors. Its mechanism generally involves:
- Binding to Enzymes : The compound can modulate enzyme activity, potentially affecting metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen atoms (bromine and fluorine) can enhance the antimicrobial efficacy due to their electron-withdrawing effects, which stabilize the interaction with microbial targets .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It is hypothesized that the modulation of specific inflammatory pathways could be mediated through its interaction with cytokines or inflammatory mediators .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating a potential role in protecting cells from oxidative stress .
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anti-inflammatory | Modulates cytokine production | , |
| Antioxidant | Scavenges free radicals | , |
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of glycinamide compounds found that the introduction of halogen atoms significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was among the top performers in terms of minimum inhibitory concentration (MIC) .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives using N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride as a transient directing group (TDG)?
- Methodological Answer : The synthesis typically involves Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with PPh₃), Ag salts (e.g., AgTFA), and a solvent system of n-butyric acid with water (0.5 v/v). For example, using 10 mol% TDG, 120°C reaction temperature, and 48-hour reaction time achieves yields up to 58% for C(sp³)−H arylation products. Optimization should prioritize catalyst loading, solvent polarity, and Ag salt selection to stabilize intermediates .
Q. How is the structure of this compound derivatives confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For instance, in synthesized compounds like 2-(4-methoxyphenyl)benzaldehyde (3a), ¹H NMR peaks at δ 8.62 (s, 1H) and 7.92 (d, J = 7.8 Hz) confirm aromatic protons, while ¹³C NMR signals at δ 171.9 and 162.7 validate carbonyl and fluorine-substituted carbons. High-resolution mass spectrometry (HRMS) further corroborates molecular weights .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer : Column chromatography using silica gel with petroleum ether/ethyl acetate (30:1 v/v) or dichloromethane/hexane gradients effectively separates products. Post-purification, recrystallization in ethanol or acetonitrile enhances purity, as demonstrated for compounds like 2,6-bis(4-methoxyphenyl)benzaldehyde (44% yield) .
Advanced Research Questions
Q. How do different Pd catalysts influence the efficiency of C(sp³)−H activation in reactions involving this compound?
- Methodological Answer : Catalyst choice significantly impacts yield. Pd(PPh₃)₂Cl₂ achieves 58% yield, while Pd(OAc)₂ + PPh₃ (1:2) yields 49%. In contrast, FeCl₂ (43%) and Ni/Cu catalysts (0%) fail due to insufficient oxidative addition or transmetallation capacity. Mechanistic studies suggest Pd(0)/Pd(II) cycles are critical for TDG-mediated C−H cleavage .
Q. What are the key challenges in scaling up the synthesis of TDG-assisted arylations, and how can they be mitigated?
- Methodological Answer : Scale-up introduces issues like heat dissipation and impurity accumulation. Batch reactor optimization (e.g., controlled heating/cooling rates) and in-line monitoring (e.g., HPLC for intermediate tracking) are essential. For example, pilot-scale synthesis of 2-phenylbenzaldehyde derivatives required reduced catalyst loading (5 mol% Pd) and gradient solvent systems to maintain >50% yield .
Q. How does the choice of Ag salt affect the reaction pathway in TDG-mediated C−H functionalization?
- Methodological Answer : Ag salts act as halide scavengers and redox mediators. AgTFA outperforms Ag₂CO₃ or AgOAc due to its solubility in polar solvents (e.g., n-butyric acid), which stabilizes Pd intermediates. Kinetic studies show AgTFA accelerates transmetallation by 3-fold compared to AgOAc, reducing side reactions like β-hydride elimination .
Q. What mechanistic insights explain the regioselectivity of arylations using this compound as a TDG?
- Methodological Answer : Regioselectivity arises from TDG coordination to Pd, directing C−H activation to proximal positions. Density functional theory (DFT) calculations indicate a five-membered palladacycle intermediate forms preferentially at ortho positions, with steric and electronic effects from substituents (e.g., bromo/fluoro groups) further modulating selectivity .
Q. How can competing side reactions (e.g., protodehalogenation or over-arylation) be suppressed in TDG-assisted syntheses?
- Methodological Answer : Protodehalogenation is minimized by using anhydrous solvents and inert atmospheres (N₂/Ar). Over-arylation is controlled via stoichiometric aryl halide ratios (1:1.5 substrate:halide) and lower temperatures (100°C). For example, reducing Pd loading from 10 mol% to 5 mol% decreased bis-arylated byproducts from 15% to <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
